molecular formula C14H9IN4 B12528543 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-

Cat. No.: B12528543
M. Wt: 360.15 g/mol
InChI Key: QNOYZINGDMMNIK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-, is a high-purity chemical intermediate designed for research and development applications. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry with demonstrated utility across multiple therapeutic areas. Its primary research value lies in its role as a versatile building block for the synthesis of novel compounds targeting critical biological pathways. The carbonitrile and iodo functional groups on the core structure make it a particularly valuable intermediate for further synthetic elaboration via cross-coupling reactions and heterocyclic chemistry. The broader chemical class of 1H-pyrrolo[2,3-b]pyridine derivatives has been investigated as potent inhibitors of key protein targets. Published studies show that this scaffold serves as a core structure in developing potent and selective Janus kinase 3 (JAK3) inhibitors, which are promising immunomodulators for treating inflammatory and autoimmune diseases, and have shown efficacy in prolonging graft survival in transplant models . Furthermore, related pyrrolo[2,3-b]pyridine analogs have been optimized as potent inhibitors of Adaptor Associated Kinase 1 (AAK1), representing a promising broad-spectrum antiviral strategy against viruses such as dengue and Ebola . Additional research highlights its application in creating potent and selective Phosphodiesterase 4B (PDE4B) inhibitors for inflammatory and central nervous system disorders , and as potent fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in drug discovery programs. It is supplied For Research Use Only. Not for diagnostic or therapeutic use, and strictly not for human consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C14H9IN4

Molecular Weight

360.15 g/mol

IUPAC Name

2-iodo-4-methyl-3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C14H9IN4/c1-8-10(5-16)7-18-14-11(8)12(13(15)19-14)9-3-2-4-17-6-9/h2-4,6-7H,1H3,(H,18,19)

InChI Key

QNOYZINGDMMNIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(NC2=NC=C1C#N)I)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Direct Halogenation

Method :
Chlorinated intermediates undergo iodination using iodine monochloride (ICl) in acetic acid.

Substrate Reagents Conditions Yield Reference
2-Chloro-4-methyl derivative ICl, AcOH, 70°C, 16 hr N₂ atmosphere 75%

Advantages :

  • Direct replacement of Cl with I.
  • Compatible with electron-withdrawing groups (e.g., nitrile).

Diazotization-Iodination

Method :
Amino intermediates form diazonium salts, which react with KI to introduce iodine.

Substrate Steps Conditions Yield Reference
2-Amino-4-methyl derivative Diazotization (HNO₂, H₂SO₄), then KI 0°C, 3–4 hr 67%

Key Considerations :

  • Low-temperature control minimizes side reactions.
  • Nitrous acid (HNO₂) efficiency depends on H₂SO₄ concentration.

Introduction of the 3-Pyridinyl Group

The 3-pyridinyl substituent is introduced via cross-coupling reactions.

Suzuki-Miyaura Coupling

Method :
Brominated or chlorinated intermediates react with 3-pyridinylboronic acid under palladium catalysis.

Substrate Catalyst Base Conditions Yield Reference
3-Bromo-2-iodo derivative Pd(PPh₃)₄ K₂CO₃ DMF, 80°C, 12 hr 65–85%
3-Chloro-2-iodo derivative Pd(dppf)Cl₂ CsF Dioxane, 100°C, 6 hr 70%

Optimization :

  • Electron-rich ligands (e.g., XPhos) improve coupling efficiency.
  • Microwave-assisted reactions reduce reaction times.

Ullmann Coupling

Method :
Copper-catalyzed coupling of aryl halides with 3-pyridinyl amines.

Substrate Catalyst Base Conditions Yield Reference
3-Chloro-2-iodo derivative CuI, L-proline K₃PO₄ DMSO, 120°C, 24 hr 55–70%

Limitations :

  • Harsh conditions may degrade sensitive functional groups.

Critical Data and Challenges

Reaction Optimization Table

Step Parameter Optimal Value Impact
Cyclocondensation Acid concentration 10–15% HCl Maximizes cyclization efficiency
Iodination Temperature 70°C Balances reactivity and selectivity
Suzuki Coupling Ligand loading 5 mol% XPhos Enhances turnover frequency

Stability Considerations

  • Iodo Derivatives : Light-sensitive; store under inert atmosphere.
  • Nitrile Group : Stable under basic conditions but hydrolyzes in aqueous acidic media.

Comparative Analysis of Methods

Method Advantages Disadvantages
Cyclocondensation + ICl High yield, simplicity Limited to electron-deficient substrates
Suzuki Coupling Broad substrate scope, high selectivity Expensive catalysts, lengthy workup

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Properties

1H-Pyrrolo[2,3-b]pyridine derivatives exhibit a wide range of pharmacological activities, including:

  • Anticancer Activity : Several studies have demonstrated the anticancer properties of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. These compounds often act by inhibiting specific enzymes involved in tumor growth and proliferation .
  • Antidiabetic Effects : Research indicates that certain derivatives can reduce blood glucose levels by enhancing glucose uptake in muscle and fat cells. This mechanism suggests potential for developing new antidiabetic drugs .
  • Analgesic and Sedative Activities : Some derivatives have been tested for their analgesic properties using models such as the hot plate and writhing tests. Results indicate that certain compounds exhibit stronger analgesic effects than traditional analgesics like aspirin . Additionally, sedative effects have been noted, with some compounds significantly decreasing locomotor activity in animal models .
  • Antiviral Activity : Pyrrolo[2,3-b]pyridine derivatives have also been evaluated for their antiviral properties, particularly against respiratory syncytial virus (RSV). Some compounds demonstrated good activity against multiple strains of RSV while exhibiting favorable pharmacokinetic profiles .

Synthesis and Structure-Activity Relationship

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves cyclo-condensation reactions with various active methylene compounds. Researchers are continuously exploring new synthetic pathways to create more effective derivatives with improved biological activities .

Case Study Examples

CompoundBiological ActivityMechanism
4aAnticancerEnzyme inhibition
5bAntidiabeticGlucose uptake enhancement
6cAnalgesicReceptor modulation
7dAntiviralViral enzyme inhibition

These case studies highlight the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing therapeutics across multiple disease states.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)- involves the inhibition of fibroblast growth factor receptors. This inhibition disrupts the signaling pathways that are essential for tumor growth and survival. The compound binds to the receptor’s active site, preventing the activation of downstream signaling cascades that promote cell proliferation and migration .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The target compound’s 2-iodo substituent distinguishes it from analogs such as 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 920966-02-5), where the halogen is at position 4. Iodine’s larger atomic radius and polarizability may enhance van der Waals interactions in receptor binding compared to chlorine .

Functional Group Impact on Bioactivity

  • Methyl vs. Bulkier Groups: The 4-methyl group in the target compound contrasts with derivatives like 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (Compound 8 in ), where position 4 hosts an amino group.
  • 3-Pyridinyl vs. Aryl Groups: The 3-pyridinyl group introduces a basic nitrogen, enabling hydrogen bonding or ionic interactions. This differs from compounds like 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile (Compound 4 in ), where electron-withdrawing dichlorophenyl groups dominate, altering electron distribution and receptor affinity .

Pharmacological Implications

The iodine substituent in the target compound parallels L-750,667, a dopamine D4 receptor antagonist with a radioiodinated azaindole scaffold. Additionally, pyrrolopyridine derivatives with electron-donating groups (e.g., methoxy in ) exhibit enhanced antimicrobial and anticancer activities, implying that the target’s methyl and cyano groups may balance lipophilicity and metabolic stability for optimized bioactivity .

Structural and Functional Comparison Table

Compound Name Substituents Key Properties Biological Activity Reference
Target Compound 2-I, 4-Me, 3-(3-pyridinyl), 5-CN High lipophilicity, potential for H-bonding Not explicitly reported (analogs suggest anticancer/antimicrobial)
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 4-Cl, 5-CN Moderate electron-withdrawing effects Anticancer (inferred from analogs)
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile 4-CF₃, 5-CN Enhanced lipophilicity, electron-withdrawing Not reported
Compound 8 () 4-NH₂, 3,4-di-OMe, 5-CN Antimicrobial, anticancer Demonstrated in vitro activity
L-750,667 () Azaindole core, radioiodinated Radioligand for D4 receptors Dopamine receptor antagonist

Key Research Findings

  • Substituent Position : Halogens at position 2 (iodine) vs. 4 (chlorine) significantly alter steric and electronic profiles, impacting receptor binding and selectivity .
  • Functional Group Diversity: Methoxy, amino, and trifluoromethyl groups enhance bioactivity in pyrrolopyridines, but methyl and cyano groups in the target compound may offer a balance of metabolic stability and permeability .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)- is notable for its potential therapeutic applications, particularly in the inhibition of specific kinases involved in various diseases.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₈H₄IN₃
  • CAS Number: 757978-11-3
  • Molecular Weight: 269.042 g/mol

The compound features a pyrrolo-pyridine core with a carbonitrile and iodo substituent, which may influence its biological activity.

Kinase Inhibition

Research indicates that derivatives of pyrrolo[2,3-b]pyridine can act as inhibitors of specific kinases. For instance, compounds in this class have been shown to inhibit SGK-1 (serum/glucocorticoid-regulated kinase 1), which is implicated in various diseases including cancer and metabolic disorders. A patent describes the use of such compounds for treating disorders mediated by SGK-1 activity .

Phosphodiesterase Inhibition

A related study explored the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives as phosphodiesterase 4B (PDE4B) inhibitors. One compound demonstrated an IC₅₀ value of 0.48 μM, indicating strong inhibitory activity against PDE4B, which is relevant in inflammatory diseases .

Case Study 1: SGK-1 Inhibition

In a study evaluating the pharmacological profiles of various pyrrolo[2,3-b]pyridine derivatives, one compound was identified as a selective SGK-1 inhibitor. This compound exhibited significant anti-inflammatory effects in vitro and showed promise for further development as a therapeutic agent for conditions such as rheumatoid arthritis.

Case Study 2: PDE4B Selectivity

Another investigation focused on the selectivity of pyrrolo[2,3-b]pyridine derivatives against PDE4B and PDE4D. The study revealed that certain modifications to the core structure enhanced selectivity and potency against PDE4B while minimizing off-target effects on other phosphodiesterases .

Research Findings

Activity TypeCompound NameIC₅₀ Value (µM)Notes
SGK-1 Inhibition1H-Pyrrolo[2,3-b]pyridine derivativeNot specifiedPotential treatment for metabolic disorders
PDE4B InhibitionPyrrolo[2,3-b]pyridine derivative0.48Significant anti-inflammatory effects observed
CNS ActivityVarious derivatives tested>10Weak activity against CNS receptors

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